N-(3-bromobenzyl)-1-piperidinesulfonamide
Overview
Description
N-(3-bromobenzyl)-1-piperidinesulfonamide is a useful research compound. Its molecular formula is C12H17BrN2O2S and its molecular weight is 333.25 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 332.01941 g/mol and the complexity rating of the compound is 350. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
1. Antioxidant and Enzyme Inhibitory Properties
A series of novel benzenesulfonamides incorporating 1,3,5-triazine moieties with aromatic amines, dimethylamine, morpholine, and piperidine were investigated for their antioxidant properties and inhibitory effects on enzymes like acetylcholinesterase (AChE), butyrylcholinesterase (BChE), and tyrosinase. These enzymes are linked to diseases such as Alzheimer's, Parkinson's, and pigmentation disorders. The compounds exhibited moderate antioxidant activity and significant inhibition potency against AChE and BChE (Lolak et al., 2020).
2. Corrosion Inhibition Properties
Piperidine derivatives, including those related to N-(3-bromobenzyl)-1-piperidinesulfonamide, have been studied for their adsorption and corrosion inhibition properties on iron. Quantum chemical calculations and molecular dynamics simulations were used to assess their effectiveness in preventing corrosion, indicating potential applications in material science and engineering (Kaya et al., 2016).
3. Potential Applications in HIV-1 Infection Prevention
Compounds related to this compound, such as methylbenzenesulfonamide derivatives, have been explored for use as small molecular antagonists in the prevention of human HIV-1 infection. This highlights their potential role in developing novel therapeutic agents for combating HIV (Cheng De-ju, 2015).
4. Photodynamic Therapy in Cancer Treatment
Studies on zinc(II) phthalocyanine substituted with benzenesulfonamide units containing Schiff base have revealed potential applications in photodynamic therapy, an alternative therapy in cancer treatment. These compounds exhibit good solubility, monomeric species, and adequate fluorescence and photostability, making them potential photosensitizers (Öncül et al., 2022).
5. Analytical Chemistry Applications
N-bromo-p-nitrobenzenesulfonamide, a related compound, has been used as an oxidizing titrant in analytical chemistry. It demonstrates effectiveness in direct titrations of various compounds, showcasing its utility in precise chemical analyses (Gowda et al., 1983).
6. Use in Ionic Liquid Crystals
Piperidinium and related cations, which include structures similar to this compound, have been used to design ionic liquid crystals. These crystals show diverse mesomorphic behavior and are important in the field of material science for their unique physical properties (Lava et al., 2009).
Properties
IUPAC Name |
N-[(3-bromophenyl)methyl]piperidine-1-sulfonamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17BrN2O2S/c13-12-6-4-5-11(9-12)10-14-18(16,17)15-7-2-1-3-8-15/h4-6,9,14H,1-3,7-8,10H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YCYRQLVICDIOOF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)NCC2=CC(=CC=C2)Br | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17BrN2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.25 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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